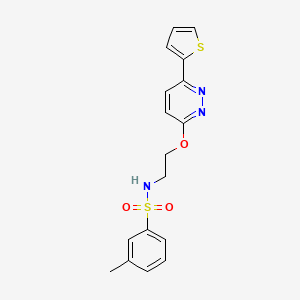

3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-substituted chalcones are often used as precursors to synthesize various pyrimidine derivatives . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive and anticonvulsant activities .

Synthesis Analysis

Thiophene-substituted chalcones can be cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These compounds can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions can be carried out depending on the desired end product .Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by elemental analysis and spectral studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve cyclisation and refluxing with various reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various experimental methods. For example, melting points can be determined in an open capillary .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds synthesized from benzenesulfonamides have been evaluated for their antimicrobial efficacy against a variety of bacteria and fungi. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown potential antimicrobial activity against various bacterial and fungal strains (Sarvaiya, Gulati, & Patel, 2019). Similarly, novel chromone-pyrimidine coupled derivatives synthesized through ionic liquid-promoted processes have displayed antimicrobial properties, with some compounds showing activity comparable to standard drugs in enzyme assay studies (Tiwari et al., 2018).

Cancer Research

Several benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For example, novel pyridazinone derivatives bearing benzenesulfonamide moiety have shown remarkable activity against various cancer cell lines, with some compounds displaying significant inhibition of cell growth in vitro (Rathish et al., 2012). Additionally, the synthesis of celecoxib derivatives has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the versatility of benzenesulfonamide compounds in therapeutic applications (Küçükgüzel et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-13-4-2-5-14(12-13)25(21,22)18-9-10-23-17-8-7-15(19-20-17)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMNJVEICYKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)